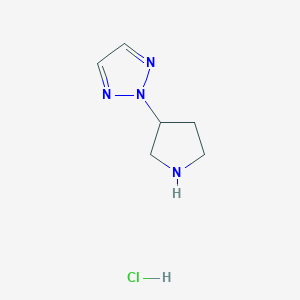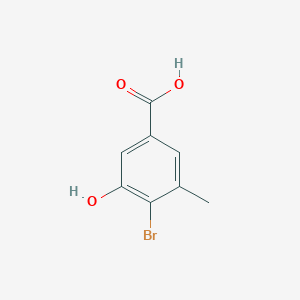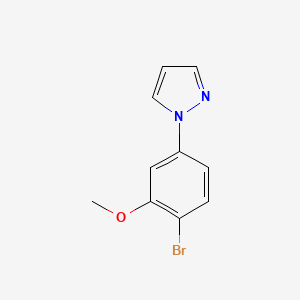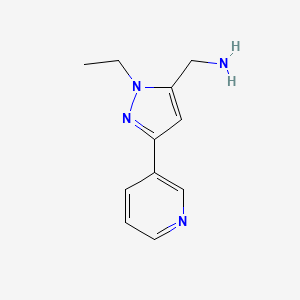
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Descripción general
Descripción
The molecule “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride” is a hydrochloride salt of a compound that contains a pyrrolidine ring and a 1,2,3-triazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and 1,2,3-triazole is a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show the pyrrolidine and 1,2,3-triazole rings connected by a two-carbon chain. The exact structure would depend on the positions of these rings on the chain .Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific functional groups present in the molecule. Pyrrolidines can participate in a variety of reactions, including substitutions and ring-opening reactions . Triazoles are generally stable but can participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the exact structure of the molecule. Generally, hydrochloride salts are solid and highly soluble in water .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Discovery
Triazole derivatives, including 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride, have been the focus of extensive research due to their broad spectrum of biological activities. These compounds have been explored for their potential in developing new drugs with diverse therapeutic effects. The versatility of the triazole ring allows for structural variations, leading to compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The preparation of these derivatives highlights the ongoing need for more efficient, sustainable, and green chemistry approaches in drug synthesis. Researchers emphasize the urgency in discovering prototypes against resistant bacteria and for neglected diseases affecting humanity's vulnerable populations (Ferreira et al., 2013).
Eco-friendly Synthesis Methods
Recent advancements in triazole synthesis emphasize eco-friendly procedures, particularly the copper-catalyzed Azide-alkyne Cycloaddition (CuAAC). These methods have gained attention for their environmental benefits, including reduced reaction times, higher yields, and simpler work-up processes compared to classical methods. Eco-friendly catalysts such as water extract of banana and eggshell powder are explored for their efficiency and recoverability, highlighting the application of triazole derivatives in sustainable drug synthesis and industrial applications (de Souza et al., 2019).
Antimicrobial Applications
The fight against bacterial pathogens like Staphylococcus aureus has led to the exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids as potent antimicrobial agents. These compounds have been studied for their dual or multiple mechanisms of action against bacteria, showcasing the potential of triazole derivatives in addressing antibiotic resistance and developing new antibacterial agents (Li & Zhang, 2021).
Corrosion Inhibition for Metal Surfaces
The application of 1,2,3-triazole derivatives extends beyond pharmaceuticals to materials science, where they serve as corrosion inhibitors for various metals and alloys. These derivatives, particularly 1,4-disubstituted 1,2,3-triazoles, are recognized for their non-toxicity, environmental friendliness, and effectiveness in protecting metal surfaces in aggressive media. The electrochemical impedance spectroscopy (EIS) parameters have demonstrated the efficiency of triazoles in preventing corrosion, contributing to the development of safer and more sustainable materials (Hrimla et al., 2021).
Anticancer Research
Triazole-containing hybrids have been identified as promising candidates in anticancer research. The structural diversity and potential for hybridization with other pharmacophores make these compounds suitable for designing novel anticancer agents with targeted mechanisms of action. The exploration of triazole derivatives in cancer treatment underlines their significance in drug discovery, offering new avenues for developing therapies with improved efficacy and safety profiles (Xu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the study of “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride” would likely involve further exploration of its synthesis, properties, and potential applications. Pyrrolidine and triazole derivatives are areas of active research due to their presence in many biologically active compounds .
Propiedades
IUPAC Name |
2-pyrrolidin-3-yltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-5-6(1)10-8-3-4-9-10;/h3-4,6-7H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUNMQHTPPNWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid](/img/structure/B1471334.png)

![1-(Aminomethyl)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1471336.png)

![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)


